L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine
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Overview
Description
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular peptide is composed of multiple amino acids, each contributing to its unique structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural cellular machinery.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
429646-49-1 |
---|---|
Molecular Formula |
C36H59N11O12 |
Molecular Weight |
837.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C36H59N11O12/c1-17(2)27(37)33(56)44-22(7-6-12-40-36(38)39)30(53)47-28(18(3)4)34(57)46-24(15-48)29(52)41-14-26(51)43-23(13-20-8-10-21(50)11-9-20)31(54)45-25(16-49)32(55)42-19(5)35(58)59/h8-11,17-19,22-25,27-28,48-50H,6-7,12-16,37H2,1-5H3,(H,41,52)(H,42,55)(H,43,51)(H,44,56)(H,45,54)(H,46,57)(H,47,53)(H,58,59)(H4,38,39,40)/t19-,22-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
NHMGPQCNLSQBOJ-UAIMJAIFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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